tert-Butyl N-(5-isothiocyanatopentyl)carbamate
Description
tert-Butyl N-(5-isothiocyanatopentyl)carbamate (CAS: 347890-46-4, MFCD01862960) is a carbamate derivative featuring a tert-butyl protecting group and a pentyl chain terminated by an isothiocyanate (-NCS) functional group. This compound is commercially available with a purity of ≥95% . Its molecular formula is C₁₁H₂₀N₂O₂S, yielding a molecular weight of 244.35 g/mol. The isothiocyanate group confers high reactivity toward amines, enabling applications in bioconjugation, crosslinking, and synthesis of thiourea derivatives.
Properties
IUPAC Name |
tert-butyl N-(5-isothiocyanatopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-8-6-4-5-7-12-9-16/h4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMCAQUUMOZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391610 | |
| Record name | tert-Butyl N-(5-isothiocyanatopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347890-46-4 | |
| Record name | Carbamic acid, (5-isothiocyanatopentyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347890-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-(5-isothiocyanatopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347890-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(5-isothiocyanatopentyl)carbamate can be synthesized through a multi-step processThe reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and thiophosgene (CSCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-isothiocyanatopentyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Thiourea derivatives.
Hydrolysis: Free amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-(5-isothiocyanatopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(5-isothiocyanatopentyl)carbamate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable thiourea linkages. These interactions can modify the structure and function of proteins and other biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Isothiocyanate vs. Amine Derivatives
- Synthesis: Obtained in 59% yield as a yellow oil, characterized by IR, ¹H/¹³C NMR, and LC-MS . Reactivity: The amine group serves as a nucleophile for further modifications (e.g., acylation, sulfonation). Applications: Intermediate for drug discovery or polymer synthesis.
tert-Butyl N-(5-isothiocyanatopentyl)carbamate :
Isothiocyanate vs. Halogenated Derivatives
- tert-Butyl (5-bromopentyl)carbamate (CAS: 83948-54-3):
- Functional Group : Bromine (-Br).
- Molecular Weight : 266.18 g/mol.
- Reactivity : The bromine atom enables nucleophilic substitution (e.g., Suzuki coupling, alkylation).
- Physicochemical Properties : Lower topological polar surface area (TPSA = 38.3 Ų) compared to the isothiocyanate derivative (TPSA ≈ 45 Ų), suggesting reduced polarity .
Chain Length Variations
Biological Activity
tert-Butyl N-(5-isothiocyanatopentyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an isothiocyanate group, which is known for its biological reactivity and ability to interact with various cellular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
where the specific molecular formula includes a tert-butyl group, a carbamate linkage, and an isothiocyanate functional group. The presence of these functional groups suggests that the compound may exhibit unique reactivity patterns, especially with nucleophiles.
Isothiocyanates are known to exert various biological effects through multiple mechanisms:
- Antioxidant Activity : Isothiocyanates have been shown to activate antioxidant response elements, which help in reducing oxidative stress in cells.
- Enzyme Inhibition : Compounds containing isothiocyanate groups can inhibit enzymes such as cytochrome P450s and various hydrolases, which may contribute to their pharmacological effects.
- Cell Signaling Modulation : They can modulate signaling pathways involved in inflammation and apoptosis, influencing cell survival and proliferation.
Anticancer Activity
Several studies have explored the anticancer properties of isothiocyanates. For instance, research indicates that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways. A study demonstrated that treatment with isothiocyanates led to a significant reduction in tumor growth in xenograft models.
| Study | Method | Findings |
|---|---|---|
| In vitro assays on cancer cell lines | Induced apoptosis via caspase activation | |
| Xenograft models | Reduced tumor volume by 50% compared to control |
Antimicrobial Activity
The antimicrobial properties of isothiocyanates have been well-documented. Research shows that this compound exhibits significant antibacterial activity against drug-resistant strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Case Study 1: Cancer Cell Line Response
In a recent study published in Molecules, researchers assessed the effects of various isothiocyanates on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of this compound against C. violaceum, a model organism for studying quorum sensing (QS). The results demonstrated that treatment with this compound reduced violacein production by 80%, indicating strong QS inhibition.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis yield of tert-Butyl N-(5-isothiocyanatopentyl)carbamate?
- Methodological Approach : Use stepwise carbamate protection followed by isothiocyanate functionalization. For example, tert-butyl carbamate intermediates can be synthesized via reaction of pentylamine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Monitor reaction progress using TLC or LC-MS to confirm intermediate formation .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl singlet at ~1.4 ppm) and isothiocyanate reactivity (absence of primary amine signals).
- FT-IR : Verify isothiocyanate C≡N stretch at ~2050–2100 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₁N₂O₂S: 257.13 g/mol) .
Q. How should I handle the reactivity and hazards of the isothiocyanate group during experiments?
- Safety Protocol :
- Work in a fume hood with nitrile gloves and lab coat.
- Avoid moisture to prevent thiourea byproduct formation.
- Store at 0–6°C under inert gas (argon/nitrogen) to minimize degradation .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can I resolve discrepancies in crystallographic data during structure determination of this compound derivatives?
- Data Contradiction Analysis :
- Use dual software validation: SHELX for refinement (e.g., SHELXL-2018 for least-squares minimization) and SIR97 for direct-methods phase determination .
- Check for twinning or disorder using PLATON; refine anisotropic displacement parameters for heavy atoms (e.g., sulfur in isothiocyanate) .
- Cross-validate hydrogen bonding networks with ORTEP-3 graphical models .
Q. What strategies mitigate rotational isomerism in NMR analysis of flexible pentyl chains?
- Experimental Design :
- Acquire variable-temperature NMR (e.g., 298–343 K) to coalesce rotamer signals.
- Use 2D NOESY to identify through-space correlations between tert-butyl and pentyl protons .
- Computational modeling (e.g., Gaussian DFT) can predict low-energy conformers and match experimental coupling constants .
Q. How do I validate the stability of this compound under catalytic conditions?
- Stability Testing :
- Conduct kinetic studies via HPLC to monitor degradation (e.g., in the presence of Pd catalysts or acidic/basic media).
- Use TGA/DSC to assess thermal stability; Boc groups typically decompose above 150°C .
- For hydrolytic stability, incubate in buffered solutions (pH 3–10) and quantify intact compound via UV-Vis at λ_max ~250 nm .
Q. What computational tools predict the reactivity of the isothiocyanate group in nucleophilic additions?
- Methodology :
- Perform DFT calculations (Gaussian or ORCA) to map electrophilicity (Fukui indices) at the isothiocyanate sulfur .
- Simulate reaction pathways with transition-state modeling (e.g., amine addition to form thioureas) using Gaussian NEB (Nudged Elastic Band) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
